Scp1-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SCP1-IN-1, también conocido como compuesto SH T-62, es un inhibidor covalente potente y selectivo de la fosfatasa 1 de dominio C-terminal pequeño (SCP1). Este compuesto promueve la degradación del factor de transcripción de silenciamiento RE1 (REST) y reduce su actividad transcripcional. This compound ha mostrado potencial en la investigación del glioblastoma, un tipo de cáncer cerebral impulsado por altos niveles de proteína REST .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de SCP1-IN-1 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones posteriores en condiciones específicas. La ruta de síntesis detallada y las condiciones de reacción son propiedad de los fabricantes y, por lo general, los proporcionan .

Métodos de Producción Industrial

La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio al tiempo que se garantiza la pureza y la consistencia del compuesto. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de alta calidad y la aplicación de técnicas avanzadas de purificación .

Análisis De Reacciones Químicas

Tipos de Reacciones

SCP1-IN-1 experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones típicamente implican temperaturas controladas, disolventes específicos y catalizadores para facilitar las reacciones .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos de this compound .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that Scp1-IN-1 may serve as an effective anticancer agent. By inhibiting Scp1, the compound can disrupt pathways that promote tumor growth and survival. Studies have shown that Scp1 is involved in the regulation of REST (RE1-silencing transcription factor), a protein that represses genes associated with neuronal differentiation and has been implicated in cancer progression . Inhibition of Scp1 leads to increased levels of REST-targeted genes, potentially promoting differentiation and reducing malignancy.

Case Study: Lung Cancer

In a study involving lung cancer-derived H1299 cells, the administration of this compound resulted in significant changes in the phosphorylation levels of critical substrates such as CTDpS5 (C-terminal domain phosphorylated at Ser5) and Akt (Ser473). The results indicated that this compound effectively inhibits Scp1 activity in vivo, leading to altered signaling pathways associated with cancer cell proliferation .

Neuroprotection and Regeneration

Scp1 has been implicated in nerve regeneration processes. Inhibition of Scp1 by compounds like this compound may enhance neuroprotective signaling pathways. For instance, increased phosphorylation of Akt has been linked to improved outcomes in nerve injury models . By modulating these pathways, this compound could potentially serve as a therapeutic agent for conditions such as multiple sclerosis or spinal cord injuries.

Case Study: Neurodegenerative Models

In experimental models of neurodegeneration, treatment with this compound has shown promise in enhancing neuronal survival and function. The compound's ability to regulate REST levels suggests it may help restore normal gene expression patterns disrupted in neurodegenerative diseases .

Data Tables

Mecanismo De Acción

SCP1-IN-1 ejerce sus efectos uniéndose covalentemente a SCP1, inhibiendo su actividad de fosfatasa. Esto lleva a la degradación de REST, un factor de transcripción que regula la expresión de varios genes. Al reducir los niveles de REST, this compound disminuye la actividad transcripcional de REST, inhibiendo así el crecimiento de las células de glioblastoma impulsadas por la alta actividad de REST .

Comparación Con Compuestos Similares

Compuestos Similares

FG-1Adn: Una proteína mimetizante de anticuerpos que se une específicamente a SCP1 e inhibe su función.

Singularidad de SCP1-IN-1

This compound destaca por su alta selectividad y potencia como inhibidor covalente de SCP1. Su capacidad para promover la degradación de REST y reducir la actividad transcripcional lo convierte en una herramienta valiosa en la investigación del glioblastoma y en posibles aplicaciones terapéuticas .

Actividad Biológica

Scp1-IN-1 is a compound that has garnered attention for its role as an inhibitor of the small C-terminal domain phosphatase 1 (SCP1). This protein plays a significant role in various biological processes, including cell cycle regulation, signal transduction, and neuronal gene silencing. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in cancer and neurological disorders.

SCP1 is known to dephosphorylate several substrates, influencing key signaling pathways. For instance, it has been shown to dephosphorylate the RE1-silencing transcription factor (REST), which is critical for neuronal differentiation and gene silencing. The inhibition of SCP1 by this compound can lead to the stabilization of REST, thereby increasing the expression of genes that are typically repressed by this factor .

Key Substrates of SCP1

| Substrate | Function | Impact of this compound |

|---|---|---|

| REST | Neuronal gene silencing | Increased gene expression |

| Akt | Angiogenesis activation | Impaired angiogenesis |

| CTDpS5 | Transcriptional regulation | Disruption in transcriptional activity |

Biological Activity and Case Studies

Research indicates that this compound exhibits potent inhibitory activity against SCP1. In vitro studies have demonstrated that this compound binds with high affinity to SCP1, resulting in significant inhibition of its phosphatase activity. For example, the IC50 value for this compound against SCP1 was reported to be approximately 152 nM when using CTDpS5 as a substrate .

Case Study: Inhibition of Angiogenesis

A notable case study explored the effects of this compound on angiogenesis in cancer models. The study found that treatment with this compound significantly reduced vascularization in tumor xenografts compared to controls. This suggests that inhibiting SCP1 can effectively hinder tumor growth by limiting its blood supply .

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of this compound:

- Dephosphorylation Dynamics : this compound effectively alters the phosphorylation status of key proteins involved in cell signaling pathways, thus modulating their activity .

- Cell Cycle Regulation : Inhibition of SCP1 by this compound has been linked to alterations in cell cycle progression, particularly in cancer cells, leading to increased apoptosis and reduced proliferation rates .

- Neuronal Differentiation : The compound's impact on REST suggests potential applications in neurodegenerative diseases where REST function is compromised .

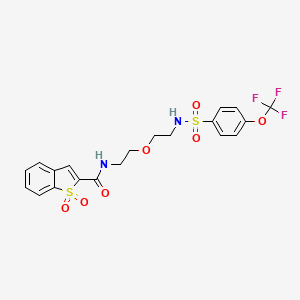

Propiedades

Fórmula molecular |

C20H19F3N2O7S2 |

|---|---|

Peso molecular |

520.5 g/mol |

Nombre IUPAC |

1,1-dioxo-N-[2-[2-[[4-(trifluoromethoxy)phenyl]sulfonylamino]ethoxy]ethyl]-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C20H19F3N2O7S2/c21-20(22,23)32-15-5-7-16(8-6-15)34(29,30)25-10-12-31-11-9-24-19(26)18-13-14-3-1-2-4-17(14)33(18,27)28/h1-8,13,25H,9-12H2,(H,24,26) |

Clave InChI |

LOPHIWMZIIGDGK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=C(S2(=O)=O)C(=O)NCCOCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.